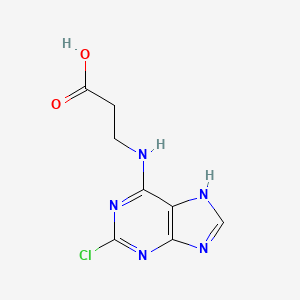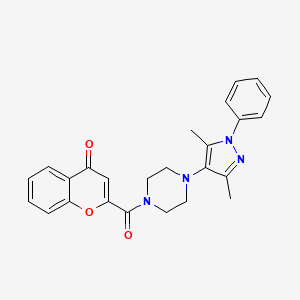![molecular formula C11H14ClNO B2457089 2-{[(4-Clorofenil)metil]amino}ciclobutan-1-ol CAS No. 2153750-86-6](/img/structure/B2457089.png)
2-{[(4-Clorofenil)metil]amino}ciclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, also known as CB-13, is a synthetic cannabinoid that has been studied for its potential therapeutic applications. This compound is structurally similar to other cannabinoids, such as THC, but has a unique mechanism of action that may make it useful for treating a variety of conditions. In
Aplicaciones Científicas De Investigación
- Se han investigado los derivados de 2-{[(4-Clorofenil)metil]amino}ciclobutan-1-ol por su actividad antilipasa .
- Compuestos específicos derivados de This compound mostraron efectos antiinflamatorios y analgésicos .
Agentes Antiobesidad
Propiedades Antiinflamatorias y Analgésicas
Actividades Antialérgicas
Mecanismo De Acción
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol acts on the endocannabinoid system, which plays a role in regulating pain, inflammation, and other physiological processes. Specifically, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol acts as a partial agonist at the CB1 receptor, which is primarily located in the brain and central nervous system. This receptor is involved in the regulation of pain, mood, appetite, and other functions. 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol also acts as a partial agonist at the CB2 receptor, which is primarily located in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol has been shown to have analgesic and anti-inflammatory effects in animal models. It may also have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol has also been shown to have antitumor effects in some studies, and may be useful for treating certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol is that it can be synthesized in high yields and purity, making it a useful compound for research purposes. However, one limitation is that its effects may be difficult to study in vivo due to its partial agonist activity at the CB1 and CB2 receptors. Additionally, more research is needed to fully understand the potential side effects and safety profile of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol.
Direcciones Futuras
There are several future directions for research on 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol. One area of interest is its potential use in the treatment of pain and inflammation, particularly in chronic pain conditions. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol may have potential therapeutic applications in the treatment of neurodegenerative diseases and certain types of cancer. Further research is needed to explore these potential applications and to determine the safety and efficacy of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol in humans.
In conclusion, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol is a synthetic cannabinoid that has been studied for its potential therapeutic applications. It acts on the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. While more research is needed to fully understand its potential applications and safety profile, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol may have promising therapeutic applications in the treatment of pain, inflammation, neurodegenerative diseases, and certain types of cancer.
Métodos De Síntesis
2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with cyclobutanone. The resulting intermediate is then reduced to form the final product, 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol. This synthesis method has been optimized to produce high yields of pure 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, making it a useful compound for research purposes.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRGOGDUQEJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457007.png)



![N-(6-Methoxypyrimidin-4-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2457013.png)







![ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457024.png)
